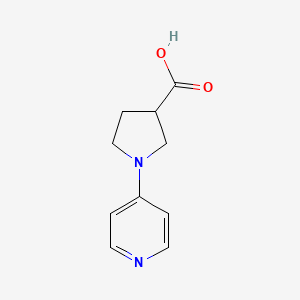

1-Pyridin-4-ylpyrrolidine-3-carboxylic acid

Overview

Description

1-Pyridin-4-ylpyrrolidine-3-carboxylic acid is a heterocyclic amino acid with a pyridine ring attached to a pyrrolidine ring. It is a compound used in various fields of research .

Molecular Structure Analysis

The molecular formula of 1-Pyridin-4-ylpyrrolidine-3-carboxylic acid is C10H12N2O2 . The pyrrolidine ring in this compound allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis

The molecular weight of 1-Pyridin-4-ylpyrrolidine-3-carboxylic acid is 192.218 . Other specific physical and chemical properties are not provided in the search results.Scientific Research Applications

Kinase Inhibition

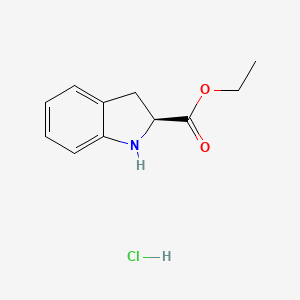

The pyrrolidine ring serves as a valuable scaffold for designing kinase inhibitors. Researchers have synthesized derivatives containing this ring and evaluated their activity against various kinases. For instance, compounds with nanomolar activity against CK1γ and CK1ε have been reported . Further modifications can explore the influence of chiral moieties on kinase inhibition.

Anticoccidial Agents

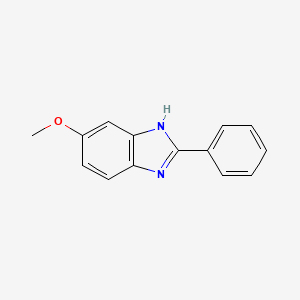

Indole derivatives containing a pyrrolidine ring have been screened for their anticoccidial activity. Notably, 2-(4-fluorophenyl)-6-(piperidin-4-yl)-3-(pyridin-3-yl)-1H-indole exhibited promising results . Investigating similar derivatives with 1-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid could yield novel anticoccidial agents.

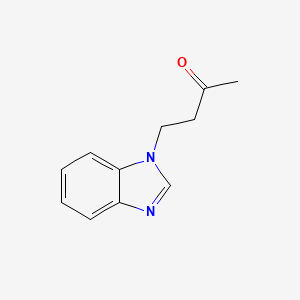

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Considering the stereochemistry of carbons in the pyrrolidine ring, researchers have designed potent PARP inhibitors. These compounds hold promise for cancer treatment. For example, 2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide demonstrated PARP inhibitory activity .

Peptide Mimetics and Foldamers

Leverage the pyrrolidine ring to design peptide mimetics or foldamers. By incorporating this scaffold, researchers can create bioactive molecules that mimic peptide structures or adopt specific conformations.

Safety and Hazards

The safety information for 1-Pyridin-4-ylpyrrolidine-3-carboxylic acid indicates that it has some hazards associated with it. The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring have been reported to show activity against ck1γ and ck1ε . These kinases play crucial roles in various cellular processes, including cell cycle progression, transcription, and signal transduction .

Mode of Action

The pyrrolidine ring, a common feature in many bioactive compounds, is known to contribute to the stereochemistry of the molecule and efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in a specific manner, leading to changes in the target’s function .

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with the regulation of various signaling pathways, including the ras–mek–erk, plcγ, and pi3k–akt pathways . These pathways are involved in critical cellular processes such as cell proliferation, migration, and angiogenesis .

Pharmacokinetics

The pyrrolidine ring is known to contribute to the compound’s pharmacokinetic properties, influencing its bioavailability .

Result of Action

Compounds with a pyrrolidine ring have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

properties

IUPAC Name |

1-pyridin-4-ylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-10(14)8-3-6-12(7-8)9-1-4-11-5-2-9/h1-2,4-5,8H,3,6-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWRUARFQZMWHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Dimethylamino)methyl]benzoic acid hydrochloride](/img/structure/B3155425.png)